Ampyzine sulfate

Description

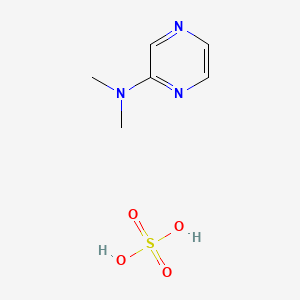

Structure

2D Structure

Properties

CAS No. |

7082-29-3 |

|---|---|

Molecular Formula |

C6H11N3O4S |

Molecular Weight |

221.24 g/mol |

IUPAC Name |

N,N-dimethylpyrazin-2-amine;sulfuric acid |

InChI |

InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |

InChI Key |

JAFORFFJNCDPDP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CN=C1.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ampyzine Sulfate

Classical Synthetic Routes to Ampyzine (B1614514)

Traditional syntheses of ampyzine and related 2-aminopyrazines have historically relied on foundational organic chemistry reactions, primarily focusing on building the heterocyclic pyrazine (B50134) core from acyclic precursors and subsequent functional group interconversions.

Condensation Reactions for Pyrazine Ring Formation

The construction of the pyrazine ring is a cornerstone of ampyzine synthesis. Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are a common approach. A classical synthesis of a 2-aminopyrazine (B29847) core involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. google.com For instance, a well-established method for creating the pyrazine framework is the condensation between glyoxal (B1671930) and 2-aminomalonamide, which directly forms a pyrazine derivative. wikipedia.org Another biomimetic approach involves the dimerization of α-amino aldehydes, which can be generated in situ from amino acids, to form 2,5-disubstituted pyrazines. rsc.org These methods provide direct access to the core heterocyclic structure.

Table 1: Examples of Classical Condensation Reactions for Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Glyoxal | 2-Aminomalonamide | 2-Aminopyrazine derivative | wikipedia.org |

| 1,2-Dicarbonyl compounds | Aminoacetamidine | 2-Aminopyrazines | google.com |

| α-Amino Aldehydes (dimerization) | - | 2,5-Disubstituted Pyrazines | rsc.org |

Halogenation and Subsequent Amination Strategies

Once the pyrazine ring is formed, a common pathway to introduce the amino group is through a halogenated intermediate. This multi-step process typically involves activating the pyrazine ring for nucleophilic substitution.

A representative classical synthesis of ampyzine illustrates this strategy effectively:

Hydroxypyrazine Formation: The synthesis can begin with a pyrazine derivative formed from a condensation reaction, which is then converted to 2-hydroxypyrazine (B42338) through acid-catalyzed hydrolysis and decarboxylation. wikipedia.org

Halogenation: The resulting 2-hydroxypyrazine is then halogenated. A common reagent for this transformation is phosphorus pentachloride (PCl₅), which converts the hydroxyl group into a more reactive chloro group, yielding 2-chloropyrazine (B57796). wikipedia.org

Amination: The final step is a nucleophilic aromatic substitution reaction where 2-chloropyrazine is treated with dimethylamine (B145610). The dimethylamine displaces the chloride ion to yield the target molecule, N,N-dimethylpyrazin-2-amine (ampyzine). wikipedia.org The amination of 2-halopyrazines can be carried out by heating with the amine source in a solvent such as ethanol, often at elevated temperatures ranging from 150 to 200°C in an autoclave. google.com

This halogenation-amination sequence is a versatile and widely applied method for producing various aminopyrazines. google.comprepchem.com

Modern Approaches and Advanced Synthetic Chemistry for Dimethylaminopyrazines

Contemporary synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, yield, and selectivity, often through the use of advanced reagents and catalytic systems.

Dimethylamination Techniques Utilizing Formamide (B127407) Derivatives

Modern synthetic protocols have explored more direct methods for introducing the dimethylamino group. One such technique utilizes formamide derivatives, most notably dimethylformamide (DMF). While often used as a polar aprotic solvent, DMF can also serve as a source for the dimethylamino group under specific reaction conditions. This transformation can be part of a one-pot reaction, streamlining the synthetic process. For example, related heterocyclic systems like aminopyridines have been synthesized by reacting chloropyridines with amides such as DMF under refluxing conditions, which serves as a proof-of-concept for using amides as an amine source. researchgate.net

Optimization of Reaction Conditions and Yields

A significant focus of modern synthetic chemistry is the optimization of reaction parameters to maximize product yield and purity while minimizing reaction times and waste. For the synthesis of dimethylaminopyrazines, several factors are critical:

Catalysis: The use of transition metal catalysts can significantly improve the efficiency of amination reactions. Copper catalysts, such as copper(I) iodide (CuI), are known to enhance the rates and selectivity of Ullmann-type couplings between halo-aromatics and amines. Palladium-based catalysts are also employed for C-N bond formation reactions, enabling milder reaction conditions. amazonaws.com

Solvents and Reagents: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO can improve the nucleophilicity of the amine and facilitate the substitution reaction. The use of specialized coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP), has been shown to be highly effective, achieving yields greater than 80%.

Multicomponent Reactions: One-pot, multicomponent reactions represent a highly efficient modern strategy. For instance, an iodine-catalyzed three-component condensation of an aldehyde, 2-aminopyrazine, and an isonitrile can produce substituted imidazo[1,2-a]pyrazines in excellent yields (up to 98%) at room temperature, showcasing the power of advanced methodologies. rsc.org

Table 2: Optimization Parameters in Dimethylaminopyrazine Synthesis

| Parameter | Example Condition/Reagent | Purpose/Outcome | Reference |

|---|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) | Enhances rate and selectivity of C-N coupling | |

| Palladium Precatalyst | Enables reaction at room temperature | amazonaws.com | |

| Iodine | Catalyzes one-pot, multicomponent reactions | rsc.org | |

| Reagents | EDCI / DMAP | High-yield coupling (>80%) | |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, improves nucleophilicity | |

| Temperature | Room Temperature | Achievable with modern catalytic systems | amazonaws.comrsc.org |

Preparation and Characterization of the Sulfate (B86663) Salt Form

The final step in producing ampyzine sulfate is the conversion of the free base, N,N-dimethylpyrazin-2-amine, into its corresponding salt. Ampyzine is a basic compound due to its nitrogen atoms and can readily react with an acid to form a salt.

The preparation involves treating a solution of ampyzine with sulfuric acid (H₂SO₄). This acid-base reaction results in the protonation of one or more of the nitrogen atoms in the pyrazine ring, with the sulfate anion (SO₄²⁻) acting as the counter-ion. The formation of the sulfate salt is primarily done to modify the physicochemical properties of the compound, such as enhancing its solubility in water, improving its stability for storage, and altering its handling characteristics. ontosight.ai

Once prepared, the structural identity and purity of this compound must be confirmed through various analytical techniques. The characterization process is crucial for ensuring the quality of the compound.

Table 3: Techniques for the Characterization of this compound

| Analytical Technique | Purpose | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms the structural identity and proton/carbon framework (¹H and ¹³C-NMR). | europa.eu |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms the presence of the sulfate ion. | europa.eu |

| UV-Vis Spectroscopy | Analyzes the electronic transitions within the aromatic pyrazine system. | europa.eu |

| Elemental Analysis | Determines the elemental composition (C, H, N, S) to verify the empirical formula. | europa.eu |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and quantifies any impurities. | europa.eu |

| Mass Spectrometry | Determines the molecular weight and fragmentation patterns to confirm the structure. | |

Mechanistic Investigations of Ampyzine Sulfate

Exploration of Monoamine Oxidase Inhibition Pathways and Specificity

Ampyzine (B1614514) has been identified in literature as a monoamine oxidase inhibitor (MAOI). wikipedia.org MAOIs are compounds that inhibit the activity of the monoamine oxidase enzyme family, which is crucial in the metabolism of monoamine neurotransmitters. frontiersin.org There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. frontiersin.orgnih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. frontiersin.org Both enzymes metabolize dopamine. frontiersin.org

The chemical structure of Ampyzine, a pyrazine (B50134) derivative, distinguishes it from many classic MAOIs. wikipedia.orgnih.gov Further research would be required to elucidate how this structure interacts with the active sites of MAO-A and MAO-B. The binding affinity and whether the inhibition is reversible or irreversible are key parameters that remain to be determined for Ampyzine sulfate (B86663).

Neurochemical Modulation Research in Stimulant Contexts

As a compound described as a central stimulant, the neurochemical modulation by Ampyzine sulfate is of significant interest. wikipedia.org Stimulants typically exert their effects by increasing the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. nih.gov For instance, amphetamine, a well-studied stimulant, achieves this by promoting the release of these neurotransmitters and blocking their reuptake. nih.govpatsnap.com

Given that Ampyzine is suggested to be an MAOI, its stimulant properties would likely arise from its ability to prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability. wikipedia.orgfrontiersin.org This mechanism contrasts with that of other stimulants like amphetamine, which primarily act as releasing agents and reuptake inhibitors. nih.gov The elevation of synaptic monoamine levels can lead to enhanced neurotransmission, which is associated with the stimulant effects observed. nih.gov

However, without specific neurochemical studies on this compound, its precise impact on neurotransmitter dynamics remains speculative. Research would be needed to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in various brain regions following its administration. Furthermore, understanding how its potential MAO-inhibiting activity translates into the behavioral and euphoriant effects attributed to it would require detailed preclinical and clinical investigation. wikipedia.org

Preclinical Pharmacological Research of Ampyzine Sulfate

In Vitro Pharmacological Activity Studies

In vitro studies have been crucial in characterizing the direct effects of Ampyzine (B1614514) sulfate (B86663) on biological systems, particularly its potential as an anti-parasitic agent.

Evaluation of Anti-Parasitic Activity (e.g., against Filarial Nematodes)

In a broad screening of FDA-approved drugs for anti-Onchocerca activity, Ampyzine sulfate was evaluated for its effects against Onchocerca gutturosa, a filarial nematode. nih.govresearchgate.net The study aimed to identify compounds with potential macrofilaricidal activity, which is crucial for controlling onchocerciasis. nih.gov this compound was among a number of compounds tested for their ability to impact the parasite's viability. nih.gov

The research identified this compound as having marginal to moderate activity against the adult male O. gutturosa parasites. nih.govresearchgate.net This finding places this compound in a category of compounds that show some level of anti-parasitic effect, warranting further investigation to determine the full scope of its activity against various filarial nematodes.

Assessment of Motility and Viability in In Vitro Parasite Models

The in vitro assessment of this compound's anti-parasitic properties involved the evaluation of parasite motility and viability. In the study involving Onchocerca gutturosa, this compound was shown to cause a 50–99% reduction in either motility or viability (as measured by MTT reduction) of the adult male worms. nih.govresearchgate.net This level of activity was categorized as marginal/moderate within the context of the large-scale screening study. nih.gov

The following table summarizes the in vitro activity of this compound against Onchocerca gutturosa:

| Compound | Target Organism | Assay | Finding | Source |

| This compound | Onchocerca gutturosa (adult male) | Motility and Viability (MTT) Assay | Marginal/moderate activity (50-99% reduction in motility and/or viability) | nih.govresearchgate.net |

In Vivo Preclinical Studies Utilizing Animal Models

In vivo studies have further explored the pharmacological profile of this compound, particularly its effects on the central nervous system and in models of neurological diseases.

Central Nervous System Response and Behavioral Phenotypes in Animal Models

This compound has been characterized as a central nervous system stimulant. scholaris.ca This classification is based on its observed effects in animal models. In a study utilizing a zebrafish model for RYR1-related myopathies, this compound was noted as a CNS stimulant, similar to other compounds like Mefexamide Hydrochloride. scholaris.ca While specific behavioral phenotypes induced by this compound were not the primary focus of this particular study, its identification as a CNS stimulant suggests it can elicit behavioral changes consistent with this drug class, such as increased locomotor activity or altered responses to stimuli.

Investigations in Neurological Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, RYR1-related Myopathies)

The potential of this compound has been investigated in the context of specific neurological disease models.

In a zebrafish model of a severe form of RYR1-related myopathy, which presents with a paralysis phenotype, this compound was screened for its potential to rescue this condition. scholaris.ca However, the study reported a lack of hits in their extensive screening of two compound libraries, which included this compound. scholaris.ca This suggests that, at least in this specific model, this compound did not demonstrate a therapeutic effect on the paralysis phenotype. scholaris.ca

While no direct studies have been identified that investigate this compound in Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, research on other CNS stimulants provides some context. A study on the effects of amphetamine, another CNS stimulant, in an EAE model in Lewis rats found that its administration resulted in a dose-related enhancement of both neurological and histological signs of the disease. nih.govresearchgate.net This included a shorter time to onset and a delayed recovery from neurological symptoms, as well as increased inflammation in the central nervous system. nih.govresearchgate.net Given that this compound is also a CNS stimulant, these findings with amphetamine could suggest a potential for similar effects in EAE models, though direct studies are required for confirmation.

Analogues and Derivatives Research of Ampyzine

Structural Modification Strategies for Pyrazine-Based Scaffolds

The pyrazine (B50134) scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile template for the development of new chemical entities with a wide range of biological activities. Researchers have employed various strategies to modify this core structure to synthesize novel derivatives with tailored properties. These strategies often involve the introduction of different functional groups onto the pyrazine ring, which can significantly influence the molecule's steric, electronic, and lipophilic characteristics, and consequently its pharmacological activity.

Common structural modification strategies for pyrazine-based scaffolds include:

Alkylation and Arylation: The introduction of alkyl or aryl groups at various positions on the pyrazine ring can alter the compound's size, shape, and hydrophobicity. These changes can impact how the molecule interacts with biological targets.

Halogenation: The addition of halogen atoms (e.g., chlorine, bromine, fluorine) can modify the electronic properties of the pyrazine ring and enhance the compound's ability to cross biological membranes.

Introduction of Nitrogen-Containing Substituents: Incorporating amines, amides, or other nitrogen-containing functional groups can introduce new hydrogen bonding capabilities, which are often crucial for drug-receptor interactions.

Ring Fusion: Fusing the pyrazine ring with other cyclic systems can create more complex and rigid structures, leading to novel pharmacological profiles.

These modification strategies allow for the systematic exploration of the structure-activity relationships (SAR) of pyrazine derivatives, guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Research into Specific Ampyzine (B1614514) Analogues (e.g., Triampyzine)

A notable analogue of ampyzine is Triampyzine, which is structurally characterized by the addition of three methyl groups to the pyrazine ring of the ampyzine core structure. Specifically, its chemical name is 3,5,6-trimethyl-N,N-dimethylpyrazin-2-amine. This seemingly minor structural modification results in a significant shift in its pharmacological profile compared to the parent compound.

The synthesis of Triampyzine and other similar analogues typically follows established synthetic routes for functionalized pyrazines. These methods often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by subsequent functional group manipulations to introduce the desired substituents on the pyrazine ring. The addition of the three methyl groups in Triampyzine is a key structural feature that differentiates it from ampyzine.

| Compound | Core Structure | Substituents on Pyrazine Ring |

|---|---|---|

| Ampyzine | Pyrazine | -N(CH₃)₂ at C2 |

| Triampyzine | Pyrazine | -N(CH₃)₂ at C2, -CH₃ at C3, -CH₃ at C5, -CH₃ at C6 |

Investigation of Distinct Pharmacological Profiles of Analogues (e.g., Anticholinergic, Antisecretory Properties)

Research into the pharmacological effects of Triampyzine has revealed a distinct profile characterized by anticholinergic and antisecretory properties. This is in contrast to the central stimulant effects reported for ampyzine.

Anticholinergic Properties:

Anticholinergic agents work by blocking the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors in the parasympathetic nervous system. This blockade can lead to a variety of physiological effects. Studies have indicated that Triampyzine exhibits anticholinergic activity. While specific quantitative data on its receptor binding affinities (Ki values) or functional antagonism (IC50 values) at different muscarinic receptor subtypes (M1-M5) are not widely available in publicly accessible literature, its classification as an anticholinergic suggests it has an affinity for these receptors. The structural features of Triampyzine, particularly the bulky trimethyl-substituted pyrazine ring, likely contribute to its ability to interact with and block muscarinic receptors.

Antisecretory Properties:

The antisecretory effects of Triampyzine are closely linked to its anticholinergic activity. By blocking muscarinic receptors, particularly in exocrine glands, Triampyzine can reduce glandular secretions. This includes a reduction in salivary, bronchial, and gastric acid secretions. The antisecretory action on gastric acid has been a point of interest in pharmacological research. While detailed in vivo studies quantifying the extent of secretion inhibition by Triampyzine are not readily found in the public domain, its characterization as an antisecretory agent points to its potential to modulate such physiological processes.

| Analogue | Pharmacological Property | Mechanism of Action (Postulated) |

|---|---|---|

| Triampyzine | Anticholinergic | Antagonism of muscarinic acetylcholine receptors. |

| Antisecretory | Inhibition of glandular secretions via muscarinic receptor blockade. |

The research into Triampyzine highlights how subtle structural modifications to a parent compound like ampyzine can lead to profoundly different pharmacological activities. The addition of methyl groups to the pyrazine ring transforms a central stimulant into an agent with peripheral anticholinergic and antisecretory effects. This underscores the importance of structure-activity relationship studies in the design and development of new therapeutic agents.

Advanced Chemical Research Relevant to Ampyzine Sulfate Development

Studies on Polymorphism and Pseudo-polymorphism in Pyrazine (B50134) Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, known as polymorphs. ruhr-uni-bochum.de These different forms, including pseudo-polymorphs (which incorporate solvent molecules into the crystal lattice), can exhibit varied physicochemical properties such as melting point, solubility, and stability, which are critical for pharmaceutical development. google.com The study of polymorphism in pyrazine derivatives is essential, as the specific polymorph used can significantly impact a drug's performance. google.com

Research into pyrazinamide (B1679903), a primary antituberculosis drug and a simple pyrazine derivative, has revealed the existence of at least four distinct polymorphic forms (α, β, γ, and δ). researchgate.netresearchgate.net These forms have been characterized extensively to understand their thermodynamic relationships and stability. Computational studies using periodic Density Functional Theory (DFT) have helped elucidate the stability order of these polymorphs, showing that the β form is most stable at low temperatures, while the α and γ forms gain stability at higher temperatures due to entropy. researchgate.net The α polymorph is noted for its unique mechanical property of plasticity, in contrast to the brittle nature of the δ form. researchgate.net

Further studies on more complex pyrazine derivatives, such as 2,5-bis(N,N-dibenzylamino)-3,6-dicyanopyrazine dyes, demonstrate conformational polymorphism. rsc.org In this case, the high molecular flexibility, particularly of the dibenzylamino group, allows the molecules to adopt different shapes, leading to various crystal forms with distinct colors (red, orange, and yellow). rsc.org The stability of these forms is influenced by factors like molecular shape similarity for efficient packing and weak interactions, such as halogen bonds, involving terminal substituents. rsc.org The investigation of pyrazine-based tectons at solution-solid interfaces has also shown polymorphic self-assembly, where intermolecular hydrogen bonding and molecule-substrate interactions play a crucial role in determining the resulting structure. nih.gov

These findings underscore that pyrazine derivatives, the class of compounds to which Ampyzine (B1614514) sulfate (B86663) belongs, are prone to polymorphism. The specific crystalline form of Ampyzine sulfate could therefore exhibit unique properties, and controlling its crystallization is a key consideration for consistent product quality and efficacy.

Table 1: Comparison of Known Polymorphs of Pyrazinamide This interactive table summarizes the characteristics of different polymorphic forms of Pyrazinamide, a related pyrazine derivative.

| Polymorph | Crystal System | Key Characteristics | Stability Notes | Reference |

| α-form | Monoclinic | Exhibits significant anisotropic plasticity ("bending" form). | Becomes more stable at higher temperatures. Other forms often convert to α upon grinding or storage. | researchgate.net |

| β-form | Monoclinic | Dimeric pyrazinamide units. | Calculated to be the most stable form at low temperatures. | researchgate.netresearchgate.net |

| γ-form | Monoclinic | Does not feature the dimeric unit found in other forms. | Becomes more stable at higher temperatures due to entropy. | researchgate.netresearchgate.net |

| δ-form | Monoclinic | Brittle mechanical properties. Dimeric pyrazinamide units. | A transition from the δ to the α form has been observed experimentally. | researchgate.netresearchgate.net |

Application of Ionic Liquid Compositions for Enhanced Drug Properties

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are composed entirely of ions. researchgate.net In pharmaceutical sciences, they are explored as a novel approach to overcome challenges like poor solubility and polymorphism. google.comacs.org By combining an active pharmaceutical ingredient (API) with a suitable counter-ion to form an "API-IL," it is possible to create a liquid form of the drug, which eliminates the issue of polymorphism altogether. acs.org Furthermore, ILs can be used as green solvents and catalysts in the synthesis of drug molecules. researchgate.netresearchgate.net

Research has demonstrated the potential of ILs in the context of pyrazine derivatives. In one study, a novel chitosan-immobilized ionic liquid was synthesized and used as a highly efficient and recyclable catalyst for the preparation of various biologically relevant pyrazine derivatives. acs.orgacs.org This method highlights the advantages of using ILs for sustainable and energy-efficient synthesis, achieving high product yields in shorter reaction times. acs.org

Ammonium-based ionic liquids have been specifically investigated for their ability to enhance the solubility of pyrazine-containing drugs. Studies on pyrazinecarboxamide (another name for pyrazinamide) showed that its solubility was significantly increased in ammonium (B1175870) ILs, with didecyldimethylammonium nitrate (B79036) being a particularly effective solvent. researchgate.net This application is highly relevant for this compound, as forming an ionic liquid composition could be a strategy to improve its solubility and, consequently, its bioavailability. The use of ILs can also tune other properties; for example, research on aromatic heterocyclic anions, including those based on pyrazine, shows that structural tuning of the anion affects ion-ion interactions and transport properties like ionic conductivity. rsc.org

The transition of a drug from a solid to an ionic liquid form can be an effective strategy to bypass polymorphism and improve physicochemical properties, making it a promising area of research for the development of this compound. acs.org

Table 2: Examples of Ionic Liquids Used with Pyrazine Derivatives This interactive table provides examples of how ionic liquids are applied to enhance the synthesis or properties of pyrazine-based compounds.

| Ionic Liquid System | Pyrazine Derivative | Application | Outcome | Reference |

| Chitosan-immobilized [DSIM][AlCl₃]ₓ⁻ | Various (synthesis target) | Catalysis of pyrazine synthesis | High product yield (>99%), short reaction time, catalyst recyclability. | acs.orgacs.org |

| Didecyldimethylammonium nitrate | Pyrazinecarboxamide | Solubilization | Acted as the best solvent among tested ammonium ILs, increasing drug solubility. | researchgate.net |

| Tetrabutylphosphonium cation with pyrazine-based anions | Pyrazine-2-carboxylate | Creation of novel ionic materials | Resulted in room temperature ionic liquids (RTILs) with tunable properties based on anion structure. | rsc.org |

Research into Amorphous Forms and Their Stability

The amorphous form of a drug is a solid state characterized by a lack of long-range molecular order. google.com This high-energy state does not have a crystal lattice, which often leads to significantly higher solubility and dissolution rates compared to crystalline forms. mdpi.com However, this thermodynamic instability is also the major drawback, as amorphous materials have a natural tendency to convert back to a more stable, less soluble crystalline form, especially when exposed to heat or moisture. nih.govgoogle.com

Research into pyrazine derivatives illustrates this challenge. Studies on a triazolopyrazine derivative found that its amorphous form was unstable under conditions of high temperature (60°C) and high humidity (92.5%), converting into a more stable crystalline form. google.comgoogle.com This instability can negatively impact the clinical value of an amorphous drug due to issues with processing and shelf-life. google.com

To harness the benefits of the amorphous state, researchers develop amorphous solid dispersions (ASDs), where the drug is dispersed within a polymer matrix. The polymer helps to prevent recrystallization and maintain the amorphous state. nih.gov This has been explored for the pyrazine derivative GML-3 (N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide). While some polymers like HPC LF failed to inhibit crystallization, others like Soluplus® were successful in forming stable, completely amorphous composites. mdpi.comnih.gov The stability of these ASDs is attributed to the polymer preventing intermolecular interactions of the API and, in some cases, forming weak molecular bonds with the drug. nih.gov Re-examination of these stable composites after accelerated aging showed no significant changes, confirming their long-term physical stability. nih.gov

This body of research is directly applicable to the development of this compound. If a formulation with enhanced solubility is desired, creating a stable amorphous solid dispersion could be a viable strategy. The choice of polymer and the drug-to-polymer ratio would be critical factors in ensuring the long-term stability and performance of the final product.

Table 3: Stability of Amorphous Pyrazine Derivatives This interactive table shows findings from stability studies on amorphous forms of different pyrazine derivatives.

| Pyrazine Derivative | Formulation | Storage Condition | Observation | Conclusion | Reference |

| Triazolopyrazine derivative | Amorphous powder | 60°C for 5 days | Converted to a stable crystalline form. | The amorphous form is unstable under hot conditions. | google.comgoogle.com |

| Triazolopyrazine derivative | Amorphous powder | 92.5% relative humidity for 5 days | Converted to a stable crystalline form. | The amorphous form is unstable under high humidity. | google.comgoogle.com |

| GML-3 | ASD with HPC LF polymer (1:4) | 40°C and 75% RH for 3 weeks | Acquired strong crystallinity. | HPC LF did not inhibit crystallization of GML-3. | mdpi.com |

| GML-3 | ASD with Soluplus® polymer (1:20) | Accelerated aging (55°C for 138.5 h) | Remained in a stable amorphous state with no crystallization. | Soluplus® is an effective polymer for creating stable amorphous composites of GML-3. | nih.gov |

Analytical Methodologies in Ampyzine Sulfate Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. google.com For Ampyzine (B1614514) sulfate (B86663), both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are principal techniques for characterization and assessing purity.

Gas chromatography is a powerful tool for the analysis of volatile compounds. openaccessjournals.com In the context of Ampyzine, which is also known as N,N-dimethylpyrazin-2-amine, GC coupled with a detector, most commonly a mass spectrometer (MS), is used for identification and quantification.

Research Findings: A known application of GC in the analysis of N,N-dimethylpyrazin-2-amine involves its detection by mass spectrometry. The PubChem database records a GC-MS analysis for Ampyzine, indicating its volatility and suitability for this technique. The mass spectrum shows a top peak at a mass-to-charge ratio (m/z) of 123, which corresponds to the molecular weight of the Ampyzine base. nih.gov

While specific GC methods for Ampyzine sulfate are not extensively detailed in publicly available literature, methods for similar compounds, such as other pyrazine (B50134) derivatives and amphetamine-like compounds, provide a framework for its analysis. researchgate.netnih.gov For instance, the analysis of pyrazine compounds in spirits has been achieved using GC-MS, demonstrating the technique's utility for this class of compounds. researchgate.net A typical GC method for a sulfate compound involves derivatization to increase volatility. For example, a method for determining sulfuric acid involves conversion to dimethyl sulfate, which is then analyzed by GC. nih.gov

A hypothetical GC method for this compound might involve the following parameters, extrapolated from methods for similar compounds:

Table 1: Hypothetical GC-MS Parameters for Ampyzine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Derivatization | Potentially required for the sulfate form |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis for its ability to separate a wide range of compounds with high resolution and sensitivity. pnrjournal.com For a salt like this compound, HPLC is particularly well-suited.

Research Findings: Direct HPLC methods for this compound are not prominently published; however, the analysis of other sulfate-containing drugs and pyrazine derivatives by HPLC is common and provides a strong basis for method development. For instance, a reverse-phase (RP) HPLC method has been developed for Amphetamine sulfate using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Similarly, methods for Atropine sulfate have been established using C18 columns and phosphate (B84403) buffers mixed with organic solvents like methanol. researchgate.netnnpub.org

The analysis of the sulfate counterion itself can be achieved using HPLC with detectors like an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, often on mixed-mode or ion-exchange columns. helixchrom.comlcms.cz

A potential HPLC method for the analysis of this compound would likely employ a reversed-phase column, which is standard for many pharmaceutical compounds.

Table 2: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210-330 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound. These methods probe the interaction of molecules with electromagnetic radiation.

Mass Spectrometry (MS): As mentioned in the GC section, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of Ampyzine. The GC-MS data for N,N-dimethylpyrazin-2-amine reveals key fragments that help confirm its structure. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly useful for identifying functional groups and the presence of specific ions like sulfate. The sulfate ion (SO₄²⁻) has characteristic vibrational modes that produce distinct peaks in IR and Raman spectra, allowing for its unambiguous identification within the salt structure. researchgate.net

Table 3: Spectroscopic Data for Ampyzine (N,N-dimethylpyrazin-2-amine)

| Technique | Key Findings | Reference |

|---|---|---|

| GC-MS | Top Peak (m/z): 123 | nih.gov |

| ¹³C NMR | Spectral data available | nih.gov |

| ¹⁵N NMR | Spectral data available | nih.gov |

Method Development and Validation for Research Applications

For any analytical method to be used in research, it must undergo a thorough development and validation process to ensure it is fit for its intended purpose. This process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines.

Method development for a compound like this compound would involve optimizing chromatographic conditions (e.g., mobile phase composition, pH, column type, flow rate, and temperature) or spectroscopic parameters to achieve adequate separation, sensitivity, and resolution. glpbio.comcalpaclab.com

Once a method is developed, it must be validated to demonstrate its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Research on pyrazine derivatives, such as Favipiravir, has demonstrated the application of Quality by Design (QbD) principles in HPLC method development and validation, ensuring a robust analytical procedure. pnrjournal.com Similar principles would be applied to develop and validate a reliable analytical method for this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ampyzine |

| N,N-dimethylpyrazin-2-amine |

| Amphetamine sulfate |

| Atropine sulfate |

| Favipiravir |

| Dimethyl sulfate |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.